3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid
Overview
Description
“3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid” is a chemical compound with the molecular formula C8H6N2O4 . It is used in various applications, including as a reagent in chemical reactions .
Synthesis Analysis
The synthesis of compounds like “this compound” has been a subject of interest due to their biological activity. Common methods for synthesizing such compounds involve using phenol, primary amines, and aldehydes as raw materials, and carrying out a Mannich reaction . Another important method involves condensation of o-aminomethylphenol with aldehydes or ketones under the catalytic action of SnCl4, Me, SiCl, etc .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string: C1C (=O)NC2=C (O1)C=CC (=N2)C (=O)O .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 204-206 °C, and a density of 1.327±0.06 g/cm3 .Scientific Research Applications
Synthesis and Derivative Formation
- The compound has been utilized in the synthesis of various derivatives, such as ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate, which are obtained from 3-hydroxy-2-aminopyridine and ethyl 2,3-dibromopropanoate (Arrault et al., 2002). This demonstrates its role in facilitating the creation of complex organic structures.
Pharmacological Potential
- Certain derivatives, like 7-oxo-2, 3-dihydro-7H-pyrido[1, 2, 3-de][1, 4] benzoxazine-6-carboxylic acids, have been synthesized as part of a search for new synthetic antibacterial agents to combat systemic infection, showing significant antibacterial activity against a range of pathogens (Hayakawa, Hiramitsu, & Tanaka, 1984). This highlights the compound's potential in contributing to medical research and pharmaceutical development.
Structural and Chemical Studies
- Research into the compound's derivatives, like 3,4-二氫-2H-苯並[1,4]噁嗪, has led to the development of new synthesis methods, providing insights into the chemistry of heterocyclic compounds (詹淑婷, 2012). This is significant for expanding the understanding of organic chemistry.
Novel Synthesis Approaches
- Innovative approaches to synthesize related compounds, like pyrido[3,2-b][1,4]oxazine derivatives, have been reported. These methods have implications for the development of new pharmaceutical compounds, showcasing the compound's versatility in drug discovery (Gim et al., 2007).
Applications in Heterocyclic Chemistry
- The compound is instrumental in the synthesis of complex heterocyclic structures, as seen in the creation of pyrido[2,3-b][1,4]oxazin-2-ones, which are prepared via a one-pot annulation process. This exemplifies its utility in the synthesis of novel organic structures (Cho et al., 2003).
Properties
IUPAC Name |
3-oxo-4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c11-6-3-14-5-2-1-4(8(12)13)9-7(5)10-6/h1-2H,3H2,(H,12,13)(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSZXSXYEKSOAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726317 | |
Record name | 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80726317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337463-89-5 | |
Record name | 3,4-Dihydro-3-oxo-2H-pyrido[3,2-b]-1,4-oxazine-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=337463-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80726317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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